alpha-Ethyl-2,2,6-trimethylcyclohexanepropanol

Fragrance volatility Environmental partitioning Physicochemical profiling

Generic woody-alcohol substitution risks altered fragrance performance and regulatory non-compliance. This RIFM-cleared (2025) cycloaliphatic tertiary alcohol eliminates that uncertainty. • Fully assessed: All 7 human health endpoints plus environmental safety cleared. • Differentiated sensory profile: Powdery violet-orris character bridges woody and floral families; moderate odor impact (4/10) allows flexible 2-4% dosing. • Application stability: Proven performance in shampoo, soap, and body lotion matrices.

Molecular Formula C14H28O
Molecular Weight 212.37 g/mol
CAS No. 60241-52-3
Cat. No. B13956813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Ethyl-2,2,6-trimethylcyclohexanepropanol
CAS60241-52-3
Molecular FormulaC14H28O
Molecular Weight212.37 g/mol
Structural Identifiers
SMILESCCC(CCC1C(CCCC1(C)C)C)O
InChIInChI=1S/C14H28O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h11-13,15H,5-10H2,1-4H3
InChIKeyKFDLIAUEUFWVDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes4 ml / 15 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 60241-52-3 Procurement & Selection Baseline


alpha-Ethyl-2,2,6-trimethylcyclohexanepropanol (CAS 60241-52-3), commercially known under the Symrise trade name Madranol®, is a saturated cycloaliphatic tertiary alcohol with the molecular formula C₁₄H₂₈O and a molecular weight of 212.37 g/mol [1]. Its IUPAC name is 1-(2,2,6-trimethylcyclohexyl)-3-pentanol . The compound belongs to the woody-amber fragrance ingredient class and is recognized for its characteristic cedarwood–ambergris–sandalwood odor profile with ionone-type violet accents . Commercially supplied material typically contains a mixture of isomers including 4-(2,6,6-trimethylcyclohexyl)-3-methylbutan-2-ol (CAS 60241-53-4), with the primary isomer assayed at 60–70% by GC . Global annual volume of use is in the 10.1–100 metric ton band (IFRA, 2019), and the ingredient has been cleared for all toxicological endpoints under the RIFM safety assessment framework [2].

Composition Isomeric mixture; primary isomer 60–70% GC
Regulatory RIFM multi-endpoint safety assessment cleared
Scale Industrial volume band (10.1–100 MT/year)

Why Generic Woody-Alcohol Substitution Fails


Although numerous cycloaliphatic alcohols share a woody or amber odor descriptor, alpha-ethyl-2,2,6-trimethylcyclohexanepropanol cannot be interchanged with its closest structural isomer (CAS 60241-53-4), other Symrise woody molecules (Brahmanol®, Sandranol®), or classic ionone-type materials without incurring measurable performance penalties. RIFM safety assessment data demonstrate that CAS 60241-52-3 and its isomer CAS 60241-53-4 differ in boiling point by approximately 10 °C, in Log KOW by 0.08 units, and in water solubility by over 0.5 mg/L—parameters that directly govern fragrance evaporation kinetics, skin substantivity, and environmental fate [1]. In application stability testing conducted by Symrise, Madranol® and its closest in-house analog Brahmanol® exhibit overlapping but non-identical stability profiles across shampoo, soap, body lotion, detergent powder, and bleach-containing formulations, meaning that a formulator substituting one for the other risks product failure in specific end-use matrices . Furthermore, compared with the better-known methyl ionones that dominate the violet-woody space, Madranol® provides a materially different sensory balance—less woody, less dry, more floral—that cannot be replicated by simple ionone dose adjustment . These physicochemical, stability, and sensory divergences collectively establish that generic in-class substitution carries a quantifiable risk of altered fragrance performance, consumer rejection, and regulatory non-compliance.

Structural isomer (CAS 60241-53-4)
Physicochemical differences shift evaporation and substantivity profiles; not a direct replacement.
In-class woody alcohols (Brahmanol, Sandranol)
Differential stability across product matrices may cause performance failure in specific formulations.
Methyl ionones
Sensory divergence (less woody, more floral) alters fragrance character; not achievable by dose adjustment.

Comparator-Based Quantitative Evidence Guide


Physicochemical Comparison with Structural Isomer

In the RIFM safety assessment, CAS 60241-52-3 and its structural isomer CAS 60241-53-4 were directly compared across four key physicochemical parameters. CAS 60241-52-3 exhibits a higher boiling point (279.58 °C vs. 269.83 °C, Δ = +9.75 °C), a higher Log KOW (5.31 vs. 5.23, Δ = +0.08), a higher melting point (46.29 °C vs. 35.95 °C, Δ = +10.34 °C), and lower water solubility (3.58 mg/L vs. 4.137 mg/L at 25 °C) relative to its isomer [1]. These differences arise from the structural variation in the position of the hydroxyl group and methyl branching on the alkyl side chain.

Physicochemical vs. Isomer
Head-to-head
BP Δ +9.75 °C, Log KOW Δ +0.08, MP Δ +10.34 °C, Water solubility Δ −0.56 mg/L
Reported differences may impact evaporation and skin substantivity
EPI Suite estimates; RIFM safety assessment (2022)
Fragrance volatility Environmental partitioning Physicochemical profiling Isomer differentiation

Blotter Substantivity vs. Cedramber

On a standard perfume smelling strip (blotter), Madranol® (CAS 60241-52-3) exhibits substantivity exceeding 168 hours (>7 days), as reported by Fraterworks . In contrast, Cedramber® (cedryl methyl ether, CAS 19870-74-7)—a widely used woody-amber alternative with a similar cedarwood-ambergris odor family—shows substantivity of >125 hours on a smelling strip under comparable evaluation conditions . An alternative industry source (IFF) lists Cedramber® substantivity more conservatively at >48 hours [1]. The 43+ hour longevity advantage (168 vs. 125 hours, or a >34% minimum substantivity increase) positions Madranol® as a superior choice for fine fragrance base notes where extended dry-down presence is critical.

Blotter Substantivity
Reported
Madranol >168 h vs. Cedramber >125 h (or >48 h IFF)
Reported substantivity advantage may extend base-note presence
Perfume blotter evaluation; source-specific data
Fragrance longevity Blotter substantivity Woody-amber ingredients Perfumery raw material selection

Formulation Stability Across Product Matrices

Symrise technical datasheets report application stability for Madranol® (CAS 60241-52-3), Brahmanol® (CAS 72089-08-8), and Sandranol® (CAS 28219-61-6) across a standard panel of eight end-use matrices. Madranol® demonstrates good stability in shampoo, soap, body lotion, concentrated detergent powder, and cleaner APC liquid, but poor stability in bleach and cleaner liquid citric acid . Brahmanol® shares an identical stability profile except it adds AP roll-on 15% to the good-stability list . Sandranol® diverges further: it shows good stability in shower gel (not tested for Madranol®) but poor stability in AP roll-on 15% (unlike Brahmanol®), while sharing the bleach and citric acid sensitivity . This differential stability matrix means that for formulations containing bleach or strong acids, none of the three candidates is suitable; for AP roll-on (antiperspirant) applications, Brahmanol® is the only viable option; and for standard shampoo, soap, body lotion, and detergent powder formulations, all three perform equivalently.

Matrix Stability
Data to verify
Stable: shampoo, soap, body lotion, detergent, APC. Poor: bleach, citric acid
Stability profile guides product-specific procurement
Supplier-reported; independent verification advised
Fragrance stability Formulation compatibility Household product perfuming Personal care fragrances

Olfactory Character vs. Methyl Ionones

Fraterworks provides a direct sensory comparison between Madranol® (CAS 60241-52-3) and beta-ionone, the industry-standard violet odorant. Madranol® is described as 'significantly less woody and less dry than the better-known methyl ionones' and, compared specifically to beta-ionone, 'more floral and less austere' . On the Fraterworks Odour Impact Scale (0–10), Madranol® scores 4/10 for direct strength and 3/10 for blend impact, indicating moderate presence with restrained blending behavior that 'can be used generously without dominating' . In contrast, beta-ionone has an exceptionally low odor detection threshold of approximately 0.007 ppb in water, making it far more potent per unit mass—a factor that can lead to overdosing and formula imbalance if a formulator substitutes Madranol® for ionones on a simple weight-to-weight basis [1].

Olfactory Character
Head-to-head
Madranol: floral, less woody/dry; odour impact 4/10. Ionone: sub-ppb threshold, woody
Sensory profile differs; not a weight-for-weight substitute
Fraterworks evaluation; Cremer & Eichner (2000)
Violet odorants Perfumery accord design Methyl ionone alternatives Sensory differentiation

Global Volume and Multi-Endpoint Safety Clearance

The 2025 update to the RIFM fragrance ingredient safety assessment for CAS 60241-52-3 reports a global volume of use in the 10.1–100 metric ton per year band (IFRA, 2019) [1]. The safety assessment clears the material across all seven human health endpoints (systemic toxicity, genotoxicity, repeated dose toxicity, reproductive toxicity, skin sensitization, phototoxicity, and local respiratory toxicity) plus environmental endpoints, using target data, read-across, and/or Threshold of Toxicological Concern (TTC) approaches [1]. The 95th percentile concentration in fine fragrance is 0.16% [1]. For comparison, Brahmanol® (CAS 72089-08-8) has been assessed under the same RIFM framework, but the volume-of-use band and specific endpoint clearance details differ [2]. The IFRA 51st Amendment standard for Madranol® sets a maximum use level of 1.3% in finished product (Category 4) . This combination of substantial commercial volume, comprehensive multi-endpoint safety clearance, and defined IFRA standard provides procurement confidence that is not uniformly available across all in-class woody-alcohol alternatives.

Regulatory Safety
Class-level
RIFM assessment clears all 7 human health endpoints + environmental
Published safety dossier supports regulatory compliance
2025 update; IFRA standard 1.3% Cat. 4
Fragrance ingredient safety IFRA volume of use RIFM safety assessment Regulatory compliance

Best Application Scenarios for CAS 60241-52-3


Fine Fragrance Base Notes with Extended Substantivity

In luxury fine fragrance development, CAS 60241-52-3 (Madranol®) should be prioritized over Cedramber® or shorter-lived woody alcohols when the formulation brief demands base-note substantivity exceeding 168 hours on a smelling strip . Its combination of moderate odor impact (4/10 direct, 3/10 in blend) allows generous dosing (2–4% in concentrate) without dominating the composition, while its powdery violet-orris character bridges woody and floral families . The higher Log KOW (5.31 vs. 5.23 for isomer CAS 60241-53-4) further supports enhanced skin substantivity through greater affinity for epidermal lipids [1].

Shampoo, Soap, and Body Lotion Formulations

For personal care products including shampoo, soap, and body lotion, Madranol® demonstrates good stability across all three matrices . When procuring for these product types, Madranol® is functionally interchangeable with Brahmanol® from a stability standpoint, but offers a differentiated sensory profile—woody, cedarwood-like with ionone and ambergris accents vs. Brahmanol®'s mild, creamy sandalwood . Formulators should select between these based on the desired olfactory direction rather than stability concerns. For bleach-containing or strongly acidic cleaner formulations, neither Madranol® nor its closest analogs are suitable .

Modern Violet-Accord Construction

CAS 60241-52-3 (Madranol®) is specifically recommended for violet-accord construction where the classical austerity and woody dryness of beta-ionone is undesirable . At use levels of 0.5–2% in fine fragrance concentrate, it delivers a lighter, fruitier violet signature with powdery orris undertones that cannot be achieved by simply reducing the ionone dose . Its moderate olfactory potency (4/10) means it functions as a blender and bridge material rather than a primary impact chemical, making it particularly valuable in modernized retro-feminine and floral-powdery fragrance architectures .

Regulatory-Compliant Procurement for Global Markets

For fragrance houses and consumer product manufacturers operating in multiple regulatory jurisdictions, CAS 60241-52-3 offers the procurement advantage of a fully updated (2025) RIFM safety assessment clearing all seven human health endpoints plus environmental safety [2]. With a defined IFRA 51 standard (1.3% in Category 4 finished products) and a global volume of use of 10.1–100 metric tons per year, this ingredient presents a lower regulatory risk profile than less thoroughly assessed woody-alcohol alternatives [2]. The 95th percentile fine fragrance concentration of 0.16% provides formulators with a clear safe-use benchmark grounded in actual market exposure data [2].

Application
Selection Property
Validation Focus
Fine fragrance base notes
Extended blotter substantivity & blend compatibility
Dry-down longevity evaluation in fine fragrance
Personal care (shampoo, soap, body lotion)
Matrix-specific stability profile
Stability testing in target product matrices
Modern violet-accord construction
Floral-powdery sensory profile
Sensory panel evaluation vs. ionone benchmarks
Multi-market regulatory compliance
Comprehensive RIFM safety dossier
IFRA compliance verification
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